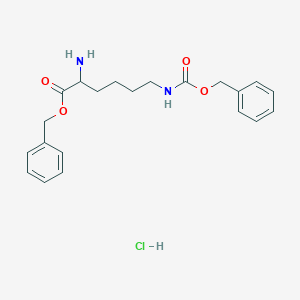

Benzyl 2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride

Description

(S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride (CAS: 133170-57-7) is a protected lysine derivative widely used in peptide synthesis and bioconjugation. Its molecular formula is C₁₈H₂₉ClN₂O₄, with a molecular weight of 372.89 g/mol . The compound features a benzyl ester at the α-carboxyl group and a benzyloxycarbonyl (Z) group protecting the ε-amino side chain of lysine. The (S)-configuration ensures stereochemical integrity at the α-carbon, critical for mimicking natural amino acids in bioactive peptides. It is stored under inert conditions at 2–8°C to prevent degradation .

Properties

IUPAC Name |

benzyl 2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4.ClH/c22-19(20(24)26-15-17-9-3-1-4-10-17)13-7-8-14-23-21(25)27-16-18-11-5-2-6-12-18;/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHBTZNKKLKICJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6366-70-7 | |

| Record name | NSC88180 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Mechanism of Action

Target of Action

H-Lys(Z)-OBzl.HCl, also known as (S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride, is a derivative of the essential amino acid lysine. As an amino acid derivative, it is likely to interact with biological targets that recognize or metabolize amino acids, such as enzymes, transporters, and receptors.

Mode of Action

Lysine and its derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage.

Biochemical Pathways

The specific biochemical pathways affected by H-Lys(Z)-OBzlGiven its structural similarity to lysine, it may be involved in pathways where lysine plays a crucial role, such as protein synthesis and metabolism.

Pharmacokinetics

The pharmacokinetics of H-Lys(Z)-OBzlA related compound, h-lys(boc)-oh, has been used in the synthesis of single-walled carbon nanotubes (swcnts), which showed rapid renal clearance in a murine model.

Result of Action

The specific molecular and cellular effects of H-Lys(Z)-OBzlAmino acids and their derivatives, including lysine derivatives, have been commercially used as ergogenic supplements, suggesting they may have beneficial effects on physical, mental, and physiological activities.

Biological Activity

(S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride, also known as H-Lys(Z)-OBzl·HCl, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₂₁H₂₆N₂O₄·HCl

- Molecular Weight : 406.9 g/mol

- CAS Number : 6366-70-7

- Purity : ≥ 98% (by HPLC)

(S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride has been studied for its role as a potential inhibitor of various enzymes, particularly histone deacetylases (HDACs). These enzymes are crucial in regulating gene expression and are implicated in several diseases, including cancer.

HDAC Inhibition

Research indicates that compounds similar to (S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride exhibit varying degrees of HDAC inhibition. For instance, azumamides, which share a structural motif with this compound, have shown selective inhibition against HDAC1–3 and HDAC10 with IC50 values ranging from 14 to 67 nM . The structural modifications in the benzyl and amino groups significantly influence the inhibitory potency against these enzymes.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Studies have demonstrated that related compounds exhibit enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, conjugates formed with various amino acids have shown inhibition zones ranging from 9 to 12 mm, comparable to conventional antibiotics .

Cytotoxicity Studies

Cytotoxicity assays reveal that (S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride can induce apoptosis in cancer cell lines. The compound has been tested against Ehrlich's ascites carcinoma (EAC) and Dalton's lymphoma ascites (DLA), showing promising results when compared to standard chemotherapeutics like 5-fluorouracil .

Case Studies

- Inhibition of Cancer Cell Proliferation : A study conducted on various cancer cell lines demonstrated that modifications of the benzyl group in (S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride resulted in increased cytotoxicity. The most potent analogs showed IC50 values below 20 µM against multiple cancer types .

- Antimicrobial Efficacy : In a comparative study, derivatives of (S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride were tested against strains like E. coli and S. aureus. The results indicated a significant increase in antimicrobial activity when the compound was conjugated with specific amino acids, enhancing its therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in ester groups, protecting groups, or side-chain modifications. Key compounds include:

Structural and Functional Differences

Key Comparative Insights

Protecting Group Chemistry

- Benzyloxycarbonyl (Z) vs. Boc: The Z group in the parent compound is stable under acidic conditions but cleaved via hydrogenolysis . In contrast, the Boc group (tert-butoxycarbonyl) in Nε-Boc-L-lysine tert-butyl ester hydrochloride is acid-labile, making it suitable for SPPS where orthogonal deprotection is required .

- Benzamido vs. Z: (S)-Methyl 6-amino-2-benzamidohexanoate hydrochloride replaces the ε-amino Z group with an α-benzamido group, altering its reactivity and application in enzyme-substrate studies .

Ester Group Reactivity

- Benzyl vs. Methyl Esters: The benzyl ester in the parent compound requires harsh conditions (e.g., H₂/Pd) for hydrolysis, whereas the methyl ester in (S)-Methyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride is hydrolyzed under mild basic conditions, enhancing its utility in aqueous bioconjugation .

- tert-Butyl Esters :

Nε-Boc-L-lysine tert-butyl ester hydrochloride combines Boc protection with a tert-butyl ester, offering dual acid sensitivity for sequential deprotection strategies .

Preparation Methods

Stepwise Protection of L-Lysine

The compound is synthesized via sequential protection of L-lysine’s α- and ε-amino groups. The ε-amino group is first protected with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate under Schotten-Baumann conditions. The α-amino group is then esterified with benzyl alcohol via acid-catalyzed Fischer esterification. Final hydrochlorination yields the crystalline product.

Key steps:

-

Hydrochloride Formation:

The free base is treated with hydrogen chloride in ethyl acetate, yielding the hydrochloride salt with a melting point of 136–141°C.

Industrial-Scale Production Protocols

Catalytic Hydrogenation for Deprotection

Patent CN108218956A discloses a method where intermediates analogous to the target compound undergo hydrogenation using 5% Pd/C under 30–50 psi H₂. This step removes benzyl ethers while retaining the Cbz group, achieving >98% purity.

Optimized conditions:

Resolution of Racemic Mixtures

Patent CN105152959A highlights chiral resolution using Cbz-D-phenylglycine. A racemic mixture of the free base is treated with Cbz-D-phenylglycine in ethanol, selectively crystallizing the (S)-enantiomer as a salt. Subsequent ionization with HCl yields the hydrochloride.

Resolution parameters:

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Molar ratio (substrate:resolving agent) | 1:0.7 |

| Temperature | 60–80°C (dissolution), 10–15°C (crystallization) |

| Chiral purity | 95% ee |

Comparative Analysis of Methods

Yield and Purity Across Methodologies

The table below contrasts laboratory-scale and industrial methods:

| Method | Yield (%) | Purity (%) | Scale | Key Advantage |

|---|---|---|---|---|

| Stepwise protection | 78 | 99 | 5–100 g | Low catalyst cost |

| Catalytic hydrogenation | 95 | 98.5 | 1–10 kg | Scalability |

| Chiral resolution | 25–30 | 98.5 | 100 g–1 kg | High enantiomeric excess |

Trade-offs:

-

Stepwise protection offers simplicity but lower yields due to intermediate isolations.

-

Catalytic hydrogenation achieves high throughput but requires specialized equipment for H₂ handling.

-

Chiral resolution ensures enantiopurity but suffers from low molar yield.

Reaction Condition Optimization

Solvent Systems

Q & A

Basic: What is the synthetic methodology for preparing (S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride?

Answer:

The synthesis typically involves sequential protection of amino groups and esterification. A common approach includes:

- Step 1: Protection of the ε-amino group of lysine with a benzyloxycarbonyl (Cbz) group.

- Step 2: Protection of the α-amino group with a tert-butoxycarbonyl (Boc) group.

- Step 3: Esterification of the carboxylic acid with benzyl alcohol under coupling agents like EDC/HOBt.

- Step 4: Deprotection of the Boc group under acidic conditions (e.g., HCl/dioxane) to yield the hydrochloride salt.

Purification is achieved via column chromatography (silica gel, eluent: EtOAc/hexane) .

Advanced: How can researchers optimize the synthesis to improve yield and minimize side products?

Answer:

Optimization strategies include:

- Solvent Selection: Use polar aprotic solvents (e.g., MeCN or DMF) to enhance reagent solubility and reaction homogeneity .

- Coupling Reagents: Adjust stoichiometry of EDC/HOBt (1.2–1.5 equivalents) to ensure complete activation of carboxylic acids.

- Temperature Control: Maintain 0–5°C during coupling to suppress racemization .

- Purification: Gradient elution in column chromatography (e.g., 30–70% EtOAc in hexane) resolves intermediates. Yield improvements (≥85%) are achievable with strict anhydrous conditions .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Key methods include:

- NMR Spectroscopy:

- ¹H NMR: Peaks at δ 7.36–7.28 (benzyl aromatic protons), δ 5.09 (Cbz-OCH₂), and δ 1.43 (Boc tert-butyl group) confirm protecting groups .

- ¹³C NMR: Signals at δ 172.8 (ester carbonyl) and δ 156.3 (Cbz carbonyl) validate the structure .

- Mass Spectrometry (ESI-MS): Molecular ion [M+H]+ matches calculated mass (e.g., 372.89 g/mol) .

- TLC Monitoring: Rf = 0.31 (EtOAc/cyclohexane, 70:30) tracks reaction progress .

Advanced: How can enantiomeric purity be ensured during synthesis, and what methods detect impurities?

Answer:

- Chiral Resolution: Use chiral stationary phases (e.g., Chiralpak AD-H) in HPLC with hexane/EtOH (90:10) to separate (S)- and (R)-enantiomers .

- Polarimetry: Measure specific rotation ([α]²⁰D = +3.8° in CH₂Cl₂) to confirm optical purity .

- Racemization Prevention: Avoid prolonged exposure to basic conditions (e.g., Et₃N) during coupling steps .

Basic: What is the role of the benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc) groups in this compound?

Answer:

- Cbz Group: Protects the ε-amino group during peptide synthesis, removable via catalytic hydrogenation (H₂/Pd-C) or acidic conditions (HBr/AcOH) .

- Boc Group: Protects the α-amino group, cleaved under mild acidic conditions (e.g., HCl/dioxane) without disrupting the ester bond .

Advanced: How does the compound’s stability vary under different storage conditions?

Answer:

- Light Sensitivity: Degrades via photolysis; store in amber vials at 2–8°C under inert gas (Ar/N₂) .

- Hydrolytic Stability: Susceptible to ester hydrolysis in humid environments; use desiccants (silica gel) during storage.

- Analytical Validation: Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) to quantify impurities .

Basic: What are the primary applications of this compound in academic research?

Answer:

- Peptide Synthesis: Serves as a protected lysine derivative for solid-phase peptide synthesis (SPPS) .

- Enzyme Substrate Studies: Used to probe protease specificity due to its cleavable Cbz group .

Advanced: How can researchers validate the compound’s interaction with biological targets (e.g., enzymes)?

Answer:

- Kinetic Assays: Measure kcat/Km values using fluorogenic substrates (e.g., coupled with AMC or pNA reporters).

- Molecular Docking: Model interactions with proteases (e.g., trypsin) using software like AutoDock Vina, focusing on the Cbz group’s binding affinity .

- Circular Dichroism (CD): Monitor conformational changes in target enzymes upon binding .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- Hazard Codes: H302 (harmful if swallowed), H319 (eye irritation). Use PPE (gloves, goggles) and work in a fume hood .

- Spill Management: Neutralize with sodium bicarbonate and adsorb with inert material (vermiculite) .

Advanced: What challenges arise in scaling up the synthesis, and how can they be addressed?

Answer:

- Heat Management: Exothermic coupling reactions require jacketed reactors for temperature control .

- Cost-Efficiency: Replace EDC/HOBt with cheaper alternatives (e.g., DCC/DMAP) for large-scale reactions.

- Waste Reduction: Optimize solvent recovery (e.g., rotary evaporation of MeCN) to meet green chemistry principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.